1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea
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Overview
Description
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea is a synthetic organic compound characterized by its unique structure, which includes a bromine, fluorine, and methoxy group attached to a phenyl ring, and a pyrazolyl urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-4-fluoro-2-methoxyaniline and 1-(2-methoxyethyl)pyrazole.
Formation of Isocyanate: The aniline derivative is first converted to an isocyanate intermediate using phosgene or a phosgene substitute under controlled conditions.
Urea Formation: The isocyanate intermediate is then reacted with 1-(2-methoxyethyl)pyrazole to form the desired urea compound. This step typically requires a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and reduce costs. This can involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and safety.
Catalysis: Employing catalysts to lower reaction temperatures and increase reaction rates.
Purification: Implementing advanced purification techniques such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering the functional groups attached to the phenyl ring or the pyrazole moiety.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and isocyanate derivatives.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield derivatives with different substituents on the phenyl ring, while oxidation or reduction can modify the functional groups present.
Scientific Research Applications
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features, which may interact with biological targets.
Agrochemicals: The compound can be investigated for its potential use as a pesticide or herbicide.
Materials Science: Its structural properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea exerts its effects depends on its application:
Biological Targets: In medicinal chemistry, the compound may interact with enzymes or receptors, modulating their activity. The presence of the bromine and fluorine atoms can enhance binding affinity and specificity.
Pathways Involved: The compound may influence various biochemical pathways, depending on its target. For example, it could inhibit a specific enzyme involved in a disease process or disrupt a signaling pathway in pests.
Comparison with Similar Compounds
1-(5-Bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea or 1-(5-bromo-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea.
Uniqueness: The specific combination of bromine, fluorine, and methoxy groups on the phenyl ring, along with the pyrazolyl urea moiety, gives this compound distinct chemical and biological properties. These features can influence its reactivity, binding affinity, and overall efficacy in various applications.
By understanding the detailed synthesis, reactions, applications, and mechanisms of action, researchers can better explore the potential of this compound in their respective fields.
Properties
IUPAC Name |
1-(5-bromo-4-fluoro-2-methoxyphenyl)-3-[1-(2-methoxyethyl)pyrazol-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrFN4O3/c1-22-4-3-20-8-9(7-17-20)18-14(21)19-12-5-10(15)11(16)6-13(12)23-2/h5-8H,3-4H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCFDLIOFMLUBKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C=N1)NC(=O)NC2=CC(=C(C=C2OC)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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